molecular formula C12H17N3S B3000886 2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 133894-39-0

2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Cat. No. B3000886
CAS RN: 133894-39-0
M. Wt: 235.35
InChI Key: BIQIPEZBYIQBPM-UHFFFAOYSA-N
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Description

The compound 2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a derivative of the tetrahydrothieno[2,3-c]pyridine class. These compounds are of interest due to their potential pharmacological properties, including their role as allosteric modulators and antagonists at the A1 adenosine receptor . The structural variations in this class of compounds have been explored to understand their interaction with biological targets and their potential as therapeutic agents.

Synthesis Analysis

The synthesis of related 2-amino-tetrahydrothieno[2,3-c]pyridine derivatives has been achieved through multi-component reactions. For instance, 2-amino-3,5-dicarbonitrile-6-thio-pyridines have been synthesized using Zn(II) or Cd(II) metal-organic frameworks (MOFs) as catalysts under solvent-free conditions . Similarly, 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives have been synthesized via one-pot multicomponent condensation reactions, which have been optimized to achieve high yields without the use of solvents or catalysts . These methods demonstrate the versatility and efficiency of synthesizing tetrahydrothieno[2,3-c]pyridine derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of a closely related compound, 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was determined by X-ray structure analysis, revealing a monoclinic crystal system . Another study provided the crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile, which showed that the pyrazole, pyridine, and pyran rings are almost coplanar . These analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of tetrahydrothieno[2,3-c]pyridine derivatives has been explored in various studies. For instance, the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride led to the formation of ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates . Additionally, a green synthesis approach was used to prepare 2-amino-6-methyl-4-aryl-8-[(E)-arylmethylidene]-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles, which were evaluated for antimycobacterial activity . These studies highlight the diverse chemical transformations that can be applied to tetrahydrothieno[2,3-c]pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrothieno[2,3-c]pyridine derivatives are influenced by their molecular structure. The solvent-free synthesis methods developed for these compounds not only enhance their green chemistry profile but also have implications for their physical properties, such as solubility and melting points . The corrosion inhibition efficiency of some synthesized pyridine derivatives suggests that these compounds have practical applications beyond their biological activity . Furthermore, the crystallographic studies provide detailed insights into the molecular geometry, which is essential for understanding the physicochemical behavior of these compounds .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in the synthesis of various heterocyclic derivatives, such as pyrazolopyranopyrimidine derivatives, demonstrating its utility in creating structurally diverse molecules (Youssef, 2009).
  • It serves as a precursor for the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines, indicating its role in the development of complex heterocyclic systems (El-Kashef et al., 2007).

Chemical Reactions and Derivatives

  • The compound is involved in reactions leading to the formation of diverse scaffolds, such as pyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, demonstrating its versatility in heterocyclic chemistry (Jayarajan & Vasuki, 2012).
  • It has been utilized in the synthesis of novel allosteric modulators and antagonists for the A1 adenosine receptor, showcasing its potential in medicinal chemistry (Aurelio et al., 2009).

Multicomponent Reactions

  • Involvement in multi-component reactions to produce polycyclic/spirocyclic heterocyclic compounds, highlighting its importance in the synthesis of bioactive compounds (Jayarajan & Vasuki, 2012).

Structural and Functional Analysis

  • Structural analysis through X-ray crystallography, contributing to the understanding of molecular configurations and interactions in chemical compounds (Ganapathy et al., 2015).

Development of Novel Compounds

  • It is instrumental in the development of new heterocyclic compounds with potential therapeutic applications, exemplifying its significance in drug discovery (Aurelio et al., 2009).

properties

IUPAC Name

2-amino-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c1-11(2)5-7-8(6-13)10(14)16-9(7)12(3,4)15-11/h15H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQIPEZBYIQBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

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